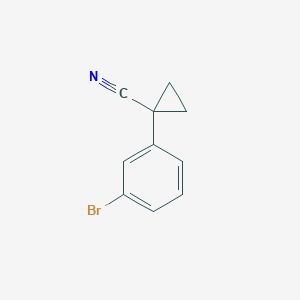

1-(3-Bromophenyl)cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNBUFCWKWBTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601778 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-83-1 | |

| Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable method for the synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the phase-transfer catalyzed (PTC) cyclopropanation of 3-Bromophenylacetonitrile with 1,2-dibromoethane. This document furnishes a detailed experimental protocol, a summary of required reagents and expected outcomes, and characteristic spectral data for the target compound. The information is intended to enable researchers to safely and efficiently produce this key chemical intermediate.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of a reactive nitrile group and a bromine-substituted phenyl ring attached to a cyclopropane moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The cyclopropyl group can confer favorable pharmacokinetic properties, such as increased metabolic stability and improved potency, while the bromo- and cyano- functionalities offer multiple avenues for further chemical modification.

This guide focuses on a robust and widely applicable synthetic strategy: the alkylation of an active methylene compound (3-Bromophenylacetonitrile) with a dihaloalkane under phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity, scalability, and the use of readily available and relatively inexpensive reagents.

Reaction Pathway and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically a cyclopropanation, involving the deprotonation of 3-Bromophenylacetonitrile to form a carbanion, which then acts as a nucleophile. This carbanion subsequently undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring. The use of a phase-transfer catalyst is crucial for transporting the hydroxide or other base from the aqueous phase to the organic phase to facilitate the deprotonation of the weakly acidic benzylic proton of the 3-Bromophenylacetonitrile.

The generalized reaction scheme is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The mechanism proceeds through the following key steps:

-

Deprotonation: The hydroxide ion, shuttled into the organic phase by the phase-transfer catalyst, deprotonates the 3-Bromophenylacetonitrile at the benzylic position to form a resonance-stabilized carbanion.

-

First Alkylation: The carbanion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an S(_N)2 reaction, displacing a bromide ion and forming an intermediate.

-

Intramolecular Cyclization: The newly formed intermediate, still possessing a nucleophilic center and a leaving group in the same molecule, undergoes an intramolecular S(_N)2 reaction to form the cyclopropane ring and expel the second bromide ion.

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its potential applications in drug discovery, leveraging the unique characteristics of the cyclopropyl moiety. The information is presented to support researchers and scientists in their synthetic endeavors and to provide context for its relevance in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₀H₈BrN.[1] Its molecular structure features a cyclopropane ring and a nitrile group attached to a brominated phenyl ring, making it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124276-83-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Physical Form | Solid | |

| SMILES String | Brc1cc(ccc1)C2(CC2)C#N | |

| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the cyclization of (3-Bromophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base. This method is analogous to the preparation of other substituted cyclopropanecarbonitriles.

2.1. Materials and Reagents

-

(3-Bromophenyl)acetonitrile (CAS: 31938-07-5)

-

1,2-Dibromoethane (CAS: 106-93-4)

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

2.2. Experimental Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of (3-Bromophenyl)acetonitrile (1.0 equivalent) in anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base such as sodium amide (2.2 equivalents) or sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the carbanion.

-

Cyclization: The reaction mixture is cooled again to 0 °C. A solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

2.3. Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The cyclopropyl group is a highly valuable motif in medicinal chemistry due to its unique conformational and electronic properties.[2] The introduction of a cyclopropane ring into a drug candidate can lead to several beneficial effects, including:

-

Increased Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to enhanced binding affinity with its biological target.

-

Improved Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug.

-

Enhanced Membrane Permeability: The lipophilic nature of the cyclopropane ring can improve a molecule's ability to cross cell membranes.

-

Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can improve selectivity for the intended target, thereby reducing off-target toxicities.

This compound serves as a versatile intermediate for introducing the 3-bromophenylcyclopropyl moiety into more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities for the generation of novel drug candidates.

Safety Information

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features, combined with the versatility of the bromine and nitrile functional groups, make it an attractive starting material for the synthesis of a diverse range of novel compounds. The experimental protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its utility in medicinal chemistry research.

References

Spectroscopic Profile of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile. Due to the limited availability of experimentally-derived public data, this document focuses on predicted values derived from analogous compounds and computational models. It is intended to serve as a reference for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from structurally similar compounds, including 3-bromotoluene and cyclopropanecarbonitrile, as well as computational NMR prediction tools.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | t, J = 1.8 Hz | 1H | H-2' (Ar-H) |

| ~7.50 | dt, J = 7.8, 1.2 Hz | 1H | H-6' (Ar-H) |

| ~7.45 | ddd, J = 8.1, 2.1, 1.2 Hz | 1H | H-4' (Ar-H) |

| ~7.25 | t, J = 7.8 Hz | 1H | H-5' (Ar-H) |

| ~1.80 | m | 2H | Cyclopropyl-H |

| ~1.55 | m | 2H | Cyclopropyl-H |

Predicted using NMRDB.org and analysis of related compounds.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Assignment |

| ~141.5 | C-1' (Ar-C) |

| ~133.0 | C-6' (Ar-CH) |

| ~131.0 | C-4' (Ar-CH) |

| ~130.5 | C-5' (Ar-CH) |

| ~126.0 | C-2' (Ar-CH) |

| ~123.0 | C-3' (Ar-C-Br) |

| ~121.0 | -C≡N |

| ~25.0 | C-1 (Cyclopropyl-C) |

| ~18.0 | C-2, C-3 (Cyclopropyl-CH₂) |

Predicted using NMRDB.org and analysis of related compounds.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2240 | Medium | C≡N stretch |

| ~1590, 1570, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1020 | Medium | Cyclopropyl ring vibrations |

| ~780 | Strong | C-Br stretch |

Based on characteristic absorption frequencies of aromatic nitriles, cyclopropyl compounds, and brominated aromatics.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 221/223 | ~50 / ~50 | [M]⁺ (Molecular ion) |

| 142 | ~100 | [M - Br]⁺ |

| 115 | ~40 | [M - Br - HCN]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Predictions are based on the isotopic distribution of bromine and common fragmentation patterns of aromatic and nitrile-containing compounds.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to dissolve the sample completely.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Follow the same sample insertion and locking procedures as for ¹H NMR.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the FID similarly to the ¹H NMR data.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway.

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclopropanecarbonitrile is a substituted aromatic cyclopropane derivative. The presence of the cyclopropane ring, a strained three-membered carbocycle, often imparts unique conformational rigidity and metabolic stability to molecules, making it a desirable motif in medicinal chemistry. The bromophenyl group provides a site for further functionalization, and the nitrile group can serve as a precursor for other functional groups or as a key interacting element with biological targets. This document provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, based on available chemical data.

Molecular Structure and Properties

This compound is a small molecule with the chemical formula C₁₀H₈BrN. Its structure consists of a central cyclopropane ring bonded to a 3-bromophenyl group and a nitrile group at the same carbon atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| CAS Number | 124276-83-1 | |

| Appearance | Solid (predicted) | |

| SMILES | BrC1=CC=C(C=C1)C2(CC2)C#N | |

| InChI | 1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 |

Structural Visualization

The two-dimensional structure of this compound is depicted in the following diagram:

Experimental Data

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl ring and the methylene protons of the cyclopropane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | m | 4H | Aromatic protons |

| ~ 1.5 - 1.8 | m | 4H | Cyclopropane CH₂ protons |

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show distinct signals for the carbons of the bromophenyl ring, the cyclopropane ring, and the nitrile group.

| Chemical Shift (ppm) | Assignment |

| ~ 130 - 140 | Aromatic C-Br |

| ~ 125 - 135 | Aromatic CH |

| ~ 122 | Nitrile C#N |

| ~ 20 - 30 | Cyclopropane C |

| ~ 15 - 25 | Cyclopropane CH₂ |

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by the stretching vibrations of the nitrile group and the aromatic C-H and C=C bonds. The C-Br stretching frequency would also be present in the fingerprint region.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2240 | C#N stretch |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1600, 1475 | Aromatic C=C stretch |

| ~ 700 - 500 | C-Br stretch |

Mass Spectrometry:

The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 221 and 223, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3][4] Fragmentation would likely involve the loss of the bromine atom and cleavage of the cyclopropane ring.

| m/z | Fragment |

| 221, 223 | [M]⁺ |

| 142 | [M - Br]⁺ |

Experimental Protocols

As no specific experimental protocols for the synthesis of this compound have been published, a plausible synthetic route can be adapted from the known synthesis of the analogous compound, 1-phenylcyclopropanecarbonitrile.[5]

Proposed Synthesis of this compound

This proposed synthesis involves the reaction of 3-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

Reactants:

-

1,2-Dibromoethane

-

Potassium Hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Diisopropyl ether

Procedure:

-

To a stirred mixture of 3-bromophenylacetonitrile, aqueous potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide, slowly add 1,2-dibromoethane dropwise.

-

Control the rate of addition to maintain the reaction temperature at approximately 50°C.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for one hour.

-

Upon completion, pour the reaction mixture into cold water and extract with diisopropyl ether.

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by high-vacuum distillation to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

Biological Activity and Signaling Pathways

There is currently no published information on the specific biological activities of this compound or its involvement in any signaling pathways. However, the cyclopropane motif is present in numerous biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its potential biological effects.

Conclusion

This compound is a readily accessible synthetic building block with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structure and properties can be reasonably predicted based on analogous compounds. The proposed synthetic protocol provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related cyclopropane-containing molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [chemicalbook.com]

- 6. 3-bromophénylacétonitrile, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]

- 9. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of 1-(3-Bromophenyl)cyclopropanecarbonitrile

Abstract

This technical guide addresses the physical characteristics of the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile (CAS No. 124276-83-1). As a specialized chemical intermediate, understanding its physical properties is crucial for its application in research and development, particularly in medicinal chemistry and materials science. This document compiles the known foundational data for this compound. Due to a lack of publicly available experimental data for properties such as melting point, boiling point, and solubility, this guide provides detailed, standardized experimental protocols that enable researchers to determine these values. These methodologies are presented to ensure accurate and reproducible characterization of the compound.

Introduction

This compound is a substituted aromatic compound featuring a cyclopropane ring and a nitrile group. This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the cyclopropanecarbonitrile group can participate in a variety of chemical transformations. Accurate knowledge of its physical properties is a prerequisite for its effective use in designing synthetic routes, developing purification strategies, and formulating products.

This document serves as a core reference for laboratory professionals. It centralizes the known identifying information and provides actionable protocols for the experimental determination of its key physical characteristics.

Core Compound Data

The fundamental identifying information for this compound has been compiled from chemical supplier databases. At the time of this publication, specific experimental values for thermal and physical properties were not found in the surveyed literature.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 124276-83-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Physical Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Not reported | - |

Workflow for Physical Characterization

The following diagram outlines the logical workflow for the comprehensive physical and structural characterization of a chemical sample such as this compound.

Caption: Logical workflow for compound characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of a solid organic compound like this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Ensure the compound is completely dry. Grind a small amount (10-20 mg) of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or probe is correctly positioned.

-

Measurement (Rapid Scan): Heat the apparatus rapidly to determine an approximate melting range. Observe the sample and note the temperature at which melting begins and the temperature at which the sample is completely liquid.

-

Measurement (Slow Scan): Allow the apparatus to cool. Prepare a new capillary tube. Heat the apparatus quickly to about 20°C below the approximate melting point found in the rapid scan. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Carefully record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ – T₂.

Determination of Boiling Point (Micro Scale)

Objective: To determine the boiling point of the compound if it is a high-melting solid or to check for decomposition at elevated temperatures. This method is suitable for small sample quantities.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

High-temperature oil bath or heating block

-

Thermometer

-

Apparatus for securing the assembly (clamp, stand)

Procedure:

-

Sample Preparation: Place a small amount of the compound (enough to create a 3-4 cm column of liquid when melted) into the small test tube.

-

Assembly: Attach the test tube to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube, sealed end up, into the test tube.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually. As the temperature rises, air will slowly exit the inverted capillary tube.

-

Observation: The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Data Recording: Record the temperature when the rapid bubble stream is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the micro boiling point.

Determination of Solubility

Objective: To qualitatively assess the solubility of the compound in a range of common laboratory solvents.

Apparatus:

-

Small test tubes or vials

-

Graduated pipette or spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane)

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of the compound to a series of labeled test tubes, one for each solvent to be tested.

-

Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to a volume of 1 mL. After each addition of a few drops, agitate the tube (e.g., by flicking or using a vortex mixer) for 10-20 seconds.

-

Observation: Observe the sample after each agitation. Note whether the solid dissolves completely, partially, or not at all.

-

Classification:

-

Soluble: The entire solid dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

Repeat: Repeat steps 2-4 for each solvent in the series. Record all observations systematically in a table.

Disclaimer: This document is intended for informational purposes for trained research professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. The protocols described are standard methods and may require optimization based on the specific sample and available equipment.

References

A Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of its synthetic pathway.

IUPAC Nomenclature and Chemical Identity

The formally accepted IUPAC name for the compound is This compound . It is also commonly referred to as 1-(3-bromophenyl)cyclopropane-1-carbonitrile.

Physicochemical and Structural Data

The key identifying and physical properties of this compound are summarized in the table below. This data is essential for researchers in confirming the identity and purity of the compound, as well as for planning experimental conditions.

| Property | Value | Reference |

| CAS Number | 124276-83-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N | [2] |

| SMILES String | Brc1cc(ccc1)C2(CC2)C#N | [2] |

| MDL Number | MFCD07374414 | [2][3] |

Experimental Protocol: Synthesis

The following section details a representative experimental protocol for the synthesis of this compound. This procedure is based on the well-established method of cyclopropanation via nucleophilic substitution, reacting a substituted phenylacetonitrile with a 1,2-dihaloalkane in the presence of a strong base.

Reaction Scheme:

(3-Bromophenyl)acetonitrile + 1,2-Dibromoethane → this compound

Materials and Reagents:

-

(3-Bromophenyl)acetonitrile (1.0 eq)[4]

-

1,2-Dibromoethane (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), a dry three-neck round-bottom flask is charged with sodium hydride (2.2 eq).

-

Anhydrous THF is added to the flask to create a slurry.

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of (3-bromophenyl)acetonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.

-

The mixture is allowed to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.

-

-

Cyclopropanation:

-

1,2-Dibromoethane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

After the addition, the reaction is allowed to slowly warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, the flask is cooled back to 0 °C.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

-

Purification:

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Safety Precautions:

-

Sodium hydride is a highly flammable and water-reactive solid. It must be handled under an inert atmosphere and away from any moisture.

-

1,2-Dibromoethane is a toxic and carcinogenic compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Anhydrous solvents are required for this reaction to proceed efficiently and safely.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below. This diagram illustrates the key inputs and the transformation process leading to the final product.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative that holds significance as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its rigid cyclopropyl scaffold and the presence of a reactive nitrile group, combined with the synthetically adaptable bromophenyl moiety, make it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Introduction

The cyclopropane ring is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties can impart favorable conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. When functionalized with a phenyl group and a nitrile, as in this compound, the resulting structure offers multiple points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 124276-83-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | N#CC1(CC1)c2cccc(Br)c2 | [2] |

| InChI | InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | [2] |

Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of this compound involves the cyclopropanation of (3-Bromophenyl)acetonitrile using a 1,2-dihaloethane. This reaction proceeds via a nucleophilic substitution mechanism.

General Synthesis Pathway

The synthesis is typically achieved through the alkylation of the α-carbon of (3-Bromophenyl)acetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a strong base. The reaction first forms an intermediate which then undergoes an intramolecular cyclization to yield the cyclopropane ring.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

(3-Bromophenyl)acetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH)

-

Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)

-

Toluene

-

Water

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

Procedure:

-

To a stirred solution of (3-Bromophenyl)acetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

-

To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data:

While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, similar cyclopropanation reactions of substituted phenylacetonitriles typically report yields in the range of 60-80%.

Spectroscopic Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. Although a comprehensive public spectral database for this specific compound is limited, typical expected spectral features are outlined below based on its structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.6 ppm), Cyclopropyl protons (multiplets, ~1.5-2.0 ppm) |

| ¹³C NMR | Aromatic carbons (~120-140 ppm), Nitrile carbon (~120 ppm), Quaternary cyclopropyl carbon (~20-30 ppm), Methylene cyclopropyl carbons (~10-20 ppm) |

| IR (cm⁻¹) | ~2240 (C≡N stretch), ~3000-3100 (Aromatic C-H stretch), ~1550-1600 (Aromatic C=C stretch) |

| Mass Spec (m/z) | Molecular ion peak at ~221/223 (due to bromine isotopes) |

History and Discovery

The exact date and first synthesis of this compound are not prominently documented in major chemical literature databases. Its appearance in the catalogs of chemical suppliers suggests its synthesis and availability from the late 20th to early 21st century. The development of synthetic methodologies for substituted cyclopropanes, particularly through phase-transfer catalysis in the latter half of the 20th century, likely enabled the efficient preparation of this and related compounds. It is primarily recognized as a research chemical and a building block for more complex molecules rather than a compound with a storied history of its own.

Applications in Drug Discovery and Development

While there are no marketed drugs that are direct derivatives of this compound, its structural motifs are of significant interest in medicinal chemistry. The 1-aryl-1-cyanocyclopropane substructure is a key component in the design of various therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups, while the cyclopropane ring provides a rigid scaffold to orient substituents for optimal receptor binding.

The "3-bromophenyl" moiety is particularly useful as it allows for the introduction of further complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space during lead optimization.

Caption: Potential synthetic utility in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential in the field of medicinal chemistry. Its straightforward synthesis from commercially available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the generation of diverse chemical libraries and the development of novel therapeutic agents. This guide provides the essential technical details to facilitate its use in research and development endeavors. Further exploration of its reaction chemistry and application in the synthesis of biologically active molecules is warranted.

References

Theoretical Underpinnings of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, this paper elucidates the molecule's structural, electronic, and vibrational properties. Detailed protocols for its synthesis and characterization are also presented. The information herein serves as a foundational resource for researchers engaged in the study and application of novel cyclopropane derivatives.

Introduction

Cyclopropane rings are a unique structural motif in organic chemistry, conferring specific conformational rigidity and electronic properties to molecules. When incorporated into pharmacologically active compounds, the cyclopropane group can significantly influence binding affinity, metabolic stability, and overall efficacy. The title compound, this compound, combines this three-membered ring with a bromophenyl group and a nitrile functionality, making it a versatile scaffold for further chemical modification and a potential building block in drug discovery. The bromine atom provides a site for cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functional groups.

This guide presents a detailed theoretical investigation of this compound. Through computational modeling, we explore its optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), which are critical for understanding its reactivity and potential intermolecular interactions.[1][2][3]

Computational Methodology

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[4][6] All calculations were performed assuming a gaseous phase and no imaginary frequencies were found for the optimized structure, confirming it as a true minimum on the potential energy surface.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule.[1][7][8] The energies of the HOMO and LUMO, as well as the resulting energy gap, were calculated at the same B3LYP/6-311++G(d,p) level of theory. These parameters provide insights into the molecule's kinetic stability and its propensity to undergo various chemical reactions.[1][7]

Theoretical Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. Key bond lengths and angles are summarized in Tables 1 and 2. The geometry reflects the expected strained nature of the cyclopropane ring and the planar arrangement of the phenyl group.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| C-Br | 1.910 |

| C≡N | 1.156 |

| C-CN | 1.465 |

| C-C (ring) | 1.510 |

| C-Ph | 1.489 |

Table 2: Selected Bond Angles (°) for this compound

| Angle | Value (°) |

| C-C-C (ring) | 60.0 |

| Ph-C-CN | 118.5 |

| C-C-Br | 119.8 |

| C-C≡N | 178.9 |

Vibrational Analysis

The calculated harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the compound. Key vibrational modes are summarized in Table 3. The characteristic C≡N stretching frequency is a strong indicator for the nitrile group, while the C-Br stretch and aromatic C-H stretches are also identifiable.[9][10][11]

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Frequency (cm⁻¹) | Assignment |

| 3080-3050 | Aromatic C-H stretch |

| 2245 | C≡N stretch |

| 1590, 1475 | Aromatic C=C stretch |

| 1020 | Cyclopropane ring breathing |

| 680 | C-Br stretch |

Frontier Molecular Orbitals

The HOMO and LUMO are distributed over different parts of the molecule, indicating regions of electron-donating and electron-accepting character. The HOMO is primarily localized on the bromophenyl ring, suggesting this is the site for electrophilic attack. The LUMO is distributed across the nitrile group and the cyclopropane ring, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1][7]

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[1]

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for this compound is via a nucleophilic substitution reaction.

Caption: Proposed synthesis pathway for this compound.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 3-bromophenylacetonitrile in liquid ammonia at -78 °C.

-

Deprotonation: Slowly add sodium amide (NaNH₂) to the solution to form the corresponding carbanion.

-

Cyclization: Add 1,2-dibromoethane dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched with water, and the product is extracted with diethyl ether.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic analysis.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[12]

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the nitrile (C≡N) and the C-Br bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound using DFT calculations. The optimized geometry, vibrational frequencies, and electronic properties have been presented, offering valuable insights into the molecule's characteristics. Furthermore, a plausible synthetic route and a standard characterization workflow have been outlined to guide experimental efforts. This comprehensive overview serves as a crucial resource for researchers interested in the synthesis and application of this and related compounds in various fields of chemical and pharmaceutical sciences.

References

- 1. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. srd.nist.gov [srd.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 1-(3-Bromophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclopropanecarbonitrile is a molecule of interest in medicinal chemistry and organic synthesis due to its unique structural features: a reactive nitrile group, a sterically demanding cyclopropane ring, and a brominated phenyl ring suitable for further functionalization. This guide provides a comprehensive overview of the reactivity of the nitrile group in this specific scaffold. The electronic and steric effects of the cyclopropyl and 3-bromophenyl substituents significantly influence the reaction pathways of the nitrile moiety.

The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. The reactivity of this group can be modulated by the electronic properties of the substituents on the aromatic ring. In the case of this compound, the bromine atom acts as a weak deactivating group via induction and a weak activating group via resonance. The cyclopropyl group, adjacent to the nitrile, introduces significant steric hindrance and possesses unique electronic properties that can influence the reactivity of the nitrile.

This document details key transformations of the nitrile group, including hydrolysis, reduction, reactions with organometallic reagents, cycloaddition, and decyanation. Where specific experimental data for this compound is not available, general protocols for similar aromatic nitriles are provided as a predictive guide.

Key Reactions of the Nitrile Group

The nitrile group in this compound can undergo a variety of chemical transformations, providing access to a diverse range of functional groups.

Hydrolysis to Carboxamide and Carboxylic Acid

The hydrolysis of the nitrile group proceeds in two stages: first to a carboxamide, and upon further reaction, to a carboxylic acid. This transformation can be catalyzed by either acid or base.[1]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water.[2] The reaction is typically carried out by heating the nitrile with a strong acid like hydrochloric or sulfuric acid.[1][3]

-

Base-Catalyzed Hydrolysis: A hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This method is often performed by refluxing the nitrile with an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide.[1][4]

dot

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Table 1: Summary of Hydrolysis Reactions

| Product | Reagents and Conditions | Expected Outcome | Reference |

| 1-(3-Bromophenyl)cyclopropanecarboxamide | Conc. H₂SO₄, H₂O, heat or NaOH, H₂O/EtOH, reflux | Partial hydrolysis to the amide. | [4][5] |

| 1-(3-Bromophenyl)cyclopropanecarboxylic Acid | HCl or H₂SO₄ (aq), reflux or NaOH (aq), reflux, then H₃O⁺ workup | Complete hydrolysis to the carboxylic acid. | [1][4] |

Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add an excess of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reduction to Primary Amine or Aldehyde

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

-

Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine.[6][7] Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method.[8][9]

-

Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.[5][10][11] The reaction is quenched with an aqueous workup to hydrolyze the intermediate imine to the aldehyde.[12]

dot

Caption: Reduction pathways of the nitrile group.

Table 2: Summary of Reduction Reactions

| Product | Reagents and Conditions | Expected Outcome | Reference |

| (1-(3-Bromophenyl)cyclopropyl)methanamine | 1. LiAlH₄ in THF, 0 °C to rt2. Aqueous workup | Full reduction to the primary amine. | [6][13] |

| (1-(3-Bromophenyl)cyclopropyl)methanamine | H₂ (gas), Pd/C or Raney Ni, EtOH or MeOH | Catalytic hydrogenation to the primary amine. | [8][14] |

| 1-(3-Bromophenyl)cyclopropanecarbaldehyde | 1. DIBAL-H in Toluene or THF, -78 °C2. Aqueous workup | Partial reduction to the aldehyde. | [5][10][11] |

Experimental Protocol: Reduction to Aldehyde with DIBAL-H

-

Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.1-1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for the recommended time (e.g., 1-3 hours), monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.[10]

Reaction with Grignard Reagents to form Ketones

Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile to form an intermediate imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields a ketone.[15][16] This reaction is a valuable method for the formation of carbon-carbon bonds.

dot

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. Acid hydrolysis of Nitriles [quimicaorganica.org]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. web.mnstate.edu [web.mnstate.edu]

Electrophilic Substitution on the Bromophenyl Ring: A Technical Guide

Abstract: This technical guide provides an in-depth examination of electrophilic aromatic substitution (EAS) reactions on the bromophenyl ring. It covers the underlying mechanistic principles governing the regioselectivity of these reactions, detailed experimental protocols for key transformations, and quantitative data on isomer distributions. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering a comprehensive resource for understanding and utilizing bromobenzene and its derivatives as synthetic intermediates.

Introduction: The Nature of the Bromo Substituent in EAS

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings.[1][2] When a substituent is already present on the ring, as in bromobenzene, it profoundly influences both the rate of subsequent reactions and the regiochemical outcome (the position of the new substituent).

The bromine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.[3][4] Consequently, reactions involving bromobenzene are generally slower and may require harsher conditions compared to those with unsubstituted benzene.[1][4]

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[3][4] This donation of electron density via resonance preferentially enriches the ortho and para positions.

While the deactivating inductive effect is stronger overall, the resonance effect controls the orientation of the incoming electrophile. This makes the bromo group an ortho, para-director, albeit a deactivating one.[1][2][3]

Mechanism and Regioselectivity: The Arenium Ion Intermediate

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process.[5][6] First, the electrophile (E⁺) attacks the π-electron system of the bromobenzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][5] In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity.[3][5]

The regioselectivity is determined by the relative stability of the arenium ion intermediates formed from attack at the ortho, meta, and para positions.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the bromine. This allows the bromine atom to donate a lone pair of electrons, creating a fourth resonance structure (an "iodonium ion" equivalent) and significantly stabilizing the intermediate.[7]

-

Meta Attack: In the case of meta attack, the positive charge is never delocalized onto the carbon bearing the bromine substituent. Therefore, the bromine atom cannot provide resonance stabilization through its lone pairs.

Because the intermediates for ortho and para substitution are more stabilized, these pathways have lower activation energies and proceed faster, leading to the preferential formation of ortho and para products.[7]

Caption: General workflow of electrophilic substitution on bromobenzene.

Key Electrophilic Substitution Reactions and Isomer Distributions

Several types of electrophilic substitution reactions are commonly performed on bromobenzene. The distribution of ortho and para isomers can be influenced by steric hindrance and reaction temperature. The bulkier the incoming electrophile, the more the para product is favored over the ortho product.

Nitration

Nitration is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][7] This reaction typically yields a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[1]

Halogenation (e.g., Bromination)

The bromination of bromobenzene requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the Br-Br bond and generate a sufficiently strong electrophile.[8] The reaction produces a mixture of dibromobenzene isomers.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] The resulting acylium ion (RCO⁺) is the active electrophile.[10][11] This reaction is synthetically useful as the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, preventing poly-acylation.[11] Due to the deactivating nature of the bromo group, Friedel-Crafts alkylation is often less efficient and prone to side reactions.

Quantitative Data on Isomer Distribution

The following table summarizes the approximate distribution of isomers for common electrophilic substitution reactions on bromobenzene.

| Reaction Type | Reagents | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |

| Nitration | HNO₃, H₂SO₄ | ~30 | ~70 | ~1 |

| Chlorination | Cl₂, FeCl₃ | 30 | 70 | Trace |

| Bromination | Br₂, FeBr₃ | 13 | 87 | Trace |

| Acylation | CH₃COCl, AlCl₃ | Trace | >99 | Trace |

Note: Ratios are approximate and can vary with reaction conditions.[7][12]

Experimental Protocols

The following sections provide detailed methodologies for common electrophilic substitution reactions on bromobenzene.

Protocol for the Nitration of Bromobenzene

This procedure is adapted from established laboratory methods for the synthesis of 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene.[1][7][13]

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Bromobenzene

-

Ethanol (95%)

-

Ice

-

Erlenmeyer flasks, beakers, Buchner funnel, filtration apparatus

Procedure:

-

In a 50 mL Erlenmeyer flask, cautiously prepare the nitrating mixture by adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid.[7] Cool this mixture to room temperature in an ice-water bath.

-

Slowly, and with constant swirling, add 2.0 g (approx. 1.8 mL) of bromobenzene dropwise to the cooled nitrating mixture.[7]

-

Monitor the temperature of the reaction mixture and maintain it between 30-35°C.[7] If the temperature rises, briefly cool the flask in the ice bath.[1]

-

After the addition is complete, allow the flask to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.[1][14]

-

Pour the reaction mixture onto approximately 25 g of crushed ice in a beaker. Stir until all the ice has melted.[7]

-

Collect the solid crude product, a mixture of ortho and para isomers, by suction filtration using a Buchner funnel.[7] Wash the crystals thoroughly with cold water to remove any residual acid.[1]

Purification (Separation of Isomers): The separation of 1-bromo-4-nitrobenzene (p-isomer) from 1-bromo-2-nitrobenzene (o-isomer) is achieved by recrystallization from ethanol, exploiting the lower solubility of the para isomer.[1][7]

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The ortho isomer is more soluble and will remain in the solution upon cooling, while the less soluble para isomer crystallizes out.[1]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization of the p-isomer.

-

Collect the crystals of 1-bromo-4-nitrobenzene by suction filtration, wash with a small amount of ice-cold ethanol, and allow to air dry.[1]

Caption: Experimental workflow for the nitration of bromobenzene.

Protocol for the Friedel-Crafts Acylation of Bromobenzene

This procedure outlines the acetylation of bromobenzene to form 4-bromoacetophenone.[15]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetic anhydride or Acetyl chloride

-

Bromobenzene

-

Dichloromethane (DCM, dry)

-

Ice, water, dilute HCl

-

Separatory funnel, round-bottom flask, reflux condenser

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous aluminum chloride (7.5 g) and dry dichloromethane (10 mL).[15]

-

Add bromobenzene (2.5 mL, 3.74 g) to the flask.[15]

-

Cool the flask in an ice bath. Slowly add acetic anhydride (or acetyl chloride) dropwise to the stirred mixture. An exothermic reaction with the evolution of HCl gas will be observed.[15]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 30 minutes.[15]

-

Cool the reaction mixture to room temperature. In a fume hood, carefully pour the contents of the flask into a beaker containing a mixture of 30 g of ice and 10 mL of concentrated HCl, while stirring continuously.[15]

-

Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).

-

Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude product, 4-bromoacetophenone.[15]

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.

Conclusion

The bromo substituent on a phenyl ring acts as a deactivating but ortho, para-directing group in electrophilic aromatic substitution. This directing effect is a consequence of resonance stabilization of the arenium ion intermediate by the lone pairs of the bromine atom. A thorough understanding of these principles allows for the strategic synthesis of specifically substituted aromatic compounds. The experimental protocols provided herein offer reliable methods for achieving key transformations such as nitration and acylation on the bromophenyl ring, yielding valuable intermediates for applications in medicinal chemistry and materials science.

References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. savitapall.com [savitapall.com]

- 8. fiveable.me [fiveable.me]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. juliethahn.com [juliethahn.com]

- 15. maths.tcd.ie [maths.tcd.ie]

Potential Research Areas for 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines potential research avenues for the compound 1-(3-Bromophenyl)cyclopropanecarbonitrile, a molecule possessing a unique combination of a reactive cyclopropane ring and a 3-bromophenyl moiety. Analysis of structurally related compounds suggests significant potential for this molecule as a scaffold in the development of novel therapeutics, particularly in the field of oncology. The 3-bromophenyl group is a key pharmacophore in a number of potent kinase inhibitors, including those targeting Aurora kinases, which are critical regulators of mitosis and frequently overexpressed in cancers. The cyclopropane ring offers conformational rigidity and favorable metabolic properties, making it an attractive component in drug design. This document provides a comprehensive overview of the rationale for investigating this compound, detailed (adapted) synthetic protocols, and proposed experimental workflows for evaluating its potential as an anticancer agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the core molecule is presented below. This data is essential for planning and executing experimental work.

| Property | Value | Source |

| CAS Number | 124276-83-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₈BrN | Santa Cruz Biotechnology[1] |

| Molecular Weight | 222.08 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES | N#CC1(CC1)c2cccc(Br)c2 | Sigma-Aldrich[2] |

Proposed Research Area: Anticancer Drug Discovery

The primary proposed research area for this compound is in the discovery and development of novel anticancer agents. This is predicated on the established role of the 3-bromophenyl motif in potent kinase inhibitors.

Rationale: The 3-Bromophenyl Moiety as a Kinase Inhibitor Scaffold

Several studies have highlighted the significance of the 3-bromophenyl group in compounds exhibiting anticancer properties. These compounds often target key enzymes involved in cell cycle progression and proliferation.

-

Aurora Kinase Inhibition: A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative has been identified as a novel and selective Aurora A kinase inhibitor with pro-apoptotic properties.[3] Aurora kinases are crucial for mitotic regulation, and their inhibition is a validated strategy in oncology.

-

Broad Anticancer Activity: Analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have demonstrated significant anticancer activity against a panel of 58 cancer cell lines.[4]

The Role of the Cyclopropane Ring

The cyclopropane ring is a valuable "bioisostere" in medicinal chemistry, often introduced to:

-

Enhance Potency: By providing a rigid scaffold that can optimize interactions with a biological target.

-

Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.

-

Increase Brain Permeability: In some cases, the introduction of a cyclopropane ring can improve a compound's ability to cross the blood-brain barrier.

Experimental Protocols

Synthesis of this compound

Reaction: Cyclopropanation of (3-bromophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base.

Materials:

-

(3-Bromophenyl)acetonitrile

-

1,2-Dibromoethane

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (3-bromophenyl)acetonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium amide (2.2 eq) portion-wise to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-